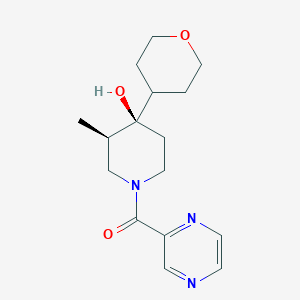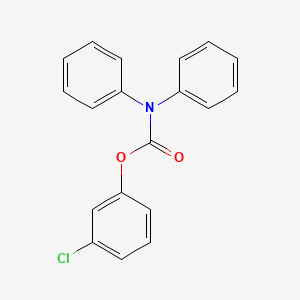![molecular formula C20H24N6O2 B5623565 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that have been explored for their potential biological activities and interactions with various biological targets. Research in this area has led to the development of compounds with significant selectivity and potency towards certain receptors or enzymes, indicative of their therapeutic potential.
Synthesis Analysis
Synthesis of compounds related to "1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" involves multiple steps, including nucleophilic aromatic substitution, reduction, and cyclization reactions. These methods provide a pathway to synthesize various analogs with potential inhibitory activities against certain enzymes or receptors (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a piperidine core substituted with different groups that contribute to the compound's overall biological activity. X-ray crystallography and spectral analyses are common techniques used to confirm the structures of synthesized compounds, ensuring the correct molecular conformation and identifying key interactions within the molecule (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Compounds with the piperidine structure can undergo various chemical reactions, including N-alkylation and nucleophilic addition, allowing for the introduction of various functional groups. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. The synthesis and manipulation of these compounds involve precise control over reaction conditions to achieve the desired products with high purity and yield (Shevchuk et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in biological studies. Modifications to the molecular structure can significantly affect these properties, influencing the compound's bioavailability and pharmacokinetics. Studies often include the analysis of these physical properties to optimize the compounds for further biological evaluations (Jothikrishnan et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are fundamental to the compound's efficacy as a potential therapeutic agent. Detailed chemical properties analysis helps in understanding the mechanism of action, optimizing the compound for better activity and selectivity, and predicting potential metabolism and degradation pathways (Krolenko et al., 2016).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-24-19(13-26-8-2-7-21-26)22-23-20(24)16-5-9-25(10-6-16)12-15-3-4-17-18(11-15)28-14-27-17/h2-4,7-8,11,16H,5-6,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRZRNRVGHCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)
![N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)
![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5623530.png)
![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)
![1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)
![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)
